molecular formula C10H9ClO2S B8639818 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid

6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid

Cat. No. B8639818
M. Wt: 228.70 g/mol
InChI Key: AMFASVCOYUCOTL-UHFFFAOYSA-N
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Patent
US04210663

Procedure details

Following the procedure of Example 2, 6-chloro-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzothiopyran (5.8 g.) was reacted with stannous chloride dihydrate in glacial acetic acid (25 ml.) and concentrated hydrochloric acid (25 ml.). Recrystallization from benzene:cyclohexane gave 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid (2.59 g.), m.p. 153°-154° C.
Name
6-chloro-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzothiopyran
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][CH2:8]C(C#N)(O[Si](C)(C)C)[C:6]=2[CH:18]=1.[C:19]([OH:22])(=[O:21])[CH3:20]>Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][CH2:8][CH:20]([C:19]([OH:22])=[O:21])[C:6]=2[CH:18]=1

Inputs

Step One
Name
6-chloro-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzothiopyran
Quantity
5.8 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCS2)(O[Si](C)(C)C)C#N)C1
Step Two
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CCS2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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